trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group in a trans configuration. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product undergoes hydrolysis to introduce the carboxylic acid group.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the benzoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of chiral compounds and their properties.
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
- Used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- Explored for its potential use in drug design and development.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
- trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness: trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the 4-methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
IUPAC Name |
(1R,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAROMYZTGWTSG-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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